molecular formula C27H25N3O4S B11600446 Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11600446
M. Wt: 487.6 g/mol
InChI Key: CRZUDKAKFGRNDM-UHFFFAOYSA-N
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Description

Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C27H25N3O4S This compound is characterized by its unique structure, which includes a benzoate ester, an imidazolidinone ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with an appropriate acylating agent to form the intermediate 4-acylaminobenzoic acid . This intermediate is then reacted with a thioxoimidazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Mechanism of Action

The mechanism of action of Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of enzymes or receptors involved in various biological pathways . This interaction can lead to changes in cellular processes, contributing to its observed bioactive effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

methyl 4-[[2-[5-oxo-1-phenyl-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O4S/c1-34-26(33)20-12-14-21(15-13-20)28-24(31)18-23-25(32)30(22-10-6-3-7-11-22)27(35)29(23)17-16-19-8-4-2-5-9-19/h2-15,23H,16-18H2,1H3,(H,28,31)

InChI Key

CRZUDKAKFGRNDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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